molecular formula C7H7I B1205562 3-Iodotoluene CAS No. 625-95-6

3-Iodotoluene

Cat. No.: B1205562
CAS No.: 625-95-6
M. Wt: 218.03 g/mol
InChI Key: VLCPISYURGTGLP-UHFFFAOYSA-N
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Description

3-Iodotoluene, also known as 1-Iodo-3-methylbenzene, is an organic compound with the molecular formula C₇H₇I. It is a derivative of toluene, where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a clear, colorless to slightly yellow liquid and is used as an intermediate in organic synthesis .

Preparation Methods

3-Iodotoluene can be synthesized through several methods:

Mechanism of Action

The mechanism of action of 3-Iodotoluene primarily involves its role as an electrophile in substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbon-carbon bonds in cross-coupling reactions, such as the Suzuki reaction. The compound’s reactivity is influenced by the electron-donating methyl group, which activates the benzene ring towards electrophilic substitution .

Comparison with Similar Compounds

3-Iodotoluene can be compared with other iodotoluene isomers:

    2-Iodotoluene (1-Iodo-2-methylbenzene): This isomer has the iodine atom at the ortho position relative to the methyl group.

    4-Iodotoluene (1-Iodo-4-methylbenzene): This isomer has the iodine atom at the para position relative to the methyl group.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7I/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCPISYURGTGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060809
Record name m-Iodotoluene
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Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-95-6
Record name 3-Iodotoluene
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Record name 3-Iodotoluene
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Record name 3-Iodotoluene
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Record name Benzene, 1-iodo-3-methyl-
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Record name m-Iodotoluene
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Record name 3-iodotoluene
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Record name M-IODOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-Iodotoluene a valuable compound in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards metalation. This allows for the direct functionalization of the aromatic ring, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. [] For instance, it can be efficiently converted into a diheteroaryl manganese reagent, which readily reacts with benzaldehydes to form alcohols. [] This approach offers a powerful tool for synthesizing complex molecules with potential applications in various fields.

Q2: Can you provide an example of how this compound is used in synthesizing complex molecules?

A2: A study demonstrated the use of this compound in synthesizing a substituted benzophenone derivative. [] First, this compound was reacted with a manganese base (tmp2Mn x 2 MgCl2 x 4 LiCl) to form a diaryl manganese reagent. This intermediate then underwent a copper-catalyzed allylation with 3-bromocyclohexene, ultimately yielding the desired polyfunctional benzophenone. [] This example highlights the potential of this compound in multi-step synthesis of complex structures.

Q3: Are there any studies investigating the binding properties of this compound?

A3: Yes, this compound has been used as a ligand in studying protein-ligand interactions. For example, researchers investigated its binding to the L99A mutant of T4 lysozyme. [] This complex served as a model system to explore challenges in calculating absolute binding free energies using alchemical simulations, particularly focusing on the impact of order/disorder transitions. []

Q4: How does the structure of this compound affect its binding to the L99A mutant of T4 lysozyme?

A4: While specific structural details of the interaction aren't provided in the research, the studies highlight that the binding and unbinding of this compound to the L99A mutant can lead to order/disorder transitions within the protein structure. [] These transitions pose challenges for accurately calculating binding free energies using computational methods. This suggests that the size and shape of this compound, along with its interactions with specific amino acid residues, likely play a role in these observed transitions.

Q5: What are the implications of understanding order/disorder transitions in the context of drug design?

A6: Understanding order/disorder transitions induced by ligands like this compound is crucial for accurate computational drug design. [] These transitions can significantly impact the accuracy of calculated binding free energies, which are essential parameters in predicting drug potency. [] Therefore, developing improved alchemical simulation methods that account for such transitions is vital for developing more effective drug candidates.

Q6: Is there any information available about the safety profile of this compound?

A7: The available research primarily focuses on the synthetic applications and biophysical interactions of this compound. [, , ] Detailed toxicological data and information regarding its safety profile are not available in the provided research abstracts.

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